molecular formula C5H5F7O2 B6591410 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol CAS No. 1378864-58-4

3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol

Cat. No.: B6591410
CAS No.: 1378864-58-4
M. Wt: 230.08 g/mol
InChI Key: BYUMCOXUHYUDKS-UHFFFAOYSA-N
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Description

3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol is a fluorinated alcohol compound with the molecular formula C5H5F7O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and thermal stability. It is used in various chemical and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol typically involves the fluorination of precursor compounds. One common method is the reaction of 3,4,4,4-Tetrafluorobutan-1-ol with trifluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at specific temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes. These processes are designed to handle the highly reactive nature of fluorine and ensure the safety and efficiency of the production. The use of specialized equipment and strict adherence to safety protocols are essential in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with various substrates, influencing their reactivity and stability. The pathways involved include nucleophilic substitution and electrophilic addition, which are facilitated by the presence of multiple fluorine atoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol is unique due to the presence of both tetrafluoro and trifluoromethoxy groups, which impart distinct chemical properties such as enhanced reactivity and stability. This makes it particularly valuable in specialized chemical and industrial applications .

Properties

IUPAC Name

3,4,4,4-tetrafluoro-3-(trifluoromethoxy)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F7O2/c6-3(1-2-13,4(7,8)9)14-5(10,11)12/h13H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUMCOXUHYUDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(F)(F)F)(OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201023180
Record name 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378864-58-4
Record name 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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